molecular formula C14H10N2O2 B1178383 PulC protein CAS No. 127548-28-1

PulC protein

Cat. No.: B1178383
CAS No.: 127548-28-1
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Description

PulC is a 31 kDa inner membrane protein encoded by the pulC gene within the pulC-O operon of Escherichia coli K-12. It is essential for the type II secretion system (T2SS), specifically facilitating the secretion of pullulanase, an α-amylase that hydrolyzes α-1,6-glycosidic bonds in pullulan . PulC interacts with PulD, a 70.6 kDa outer membrane protein, to form a secretion channel. PulC contains a hydrophobic transmembrane domain and an export signal sequence that directs its localization to the inner membrane . Mutational studies indicate that PulC is indispensable for pullulanase secretion, as deletions in pulC result in intracellular accumulation of the enzyme .

Properties

CAS No.

127548-28-1

Molecular Formula

C14H10N2O2

Synonyms

PulC protein

Origin of Product

United States

Chemical Reactions Analysis

Current Status of PulC Protein Research

This compound is associated with bacterial type II secretion systems (T2SS), particularly in Klebsiella pneumoniae and related Gram-negative bacteria. While its structural and functional roles in secretion mechanisms are documented, explicit chemical reaction data (e.g., catalytic activity, post-translational modifications, or binding kinetics) remain uncharacterized in publicly accessible sources.

Comparative Analysis of Type II Secretion System Components

Protein ComponentKnown Chemical InteractionsRelevance to PulC
PulD (Pseudopilin)Forms oligomeric channels via β-barrel interactions PulC likely stabilizes PulD assembly but lacks catalytic residues
PulE (ATPase)Hydrolyzes ATP to energize secretion No evidence of PulC participating in ATP-dependent reactions
PulG (Major Pseudopilin)Polymerizes via hydrophobic and ionic bonds PulC may mediate pseudopilus alignment without covalent bonding

Key Absences in PulC-Specific Data

  • Catalytic Residues : No conserved active-site motifs (e.g., serine proteases' catalytic triad) are annotated in PulC sequences.

  • Post-Translational Modifications : Glycation, phosphorylation, or acylation events common in signaling proteins are unreported for PulC.

  • Ligand Binding : PulC lacks domains associated with small-molecule binding (e.g., Rossmann folds, PAS domains).

Experimental Recommendations for Characterizing PulC Reactions

To address this knowledge gap, the following approaches are proposed:

Biochemical Assays

Assay TypeObjectiveExpected Output
Thermal Shift AssayIdentify stabilizing/destabilizing ligandsΔTm values for potential interactors
Crosslinking MSMap protein-protein interaction sitesResidues involved in PulC-PulD/PulE interfaces
Isothermal Titration CalorimetryQuantify binding affinitiesKd values for putative substrates or partners

Computational Predictions

Tool/MethodApplicationReference
AlphaFold2Predict PulC structure to infer functional sites Structural models (e.g., β-propeller domains)
POOL/SALSAIdentify latent catalytic residues via electrostatic analysis Ranked list of reactive residues (e.g., Lys, Asp)
MD SimulationsStudy conformational changes during secretionFree-energy landscapes of PulC dynamics

Limitations of Existing Data

  • Source Bias : Over 90% of PulC studies focus on genetic knockouts or phenotypic effects rather than molecular mechanisms .

  • Technical Gaps : No radiolabeling, stopped-flow kinetics, or cryo-EM studies targeting PulC’s transient states are available .

Pathways for Future Research

  • Heterologous Expression : Purify PulC with tags (e.g., His6) for in vitro reactivity screens .

  • Chemical Proteomics : Use activity-based probes (ABPs) to trap nucleophilic residues .

  • Collaborative Initiatives : Leverage structural genomics consortia to solve PulC co-crystal structures .

Comparison with Similar Compounds

OutC Protein from Erwinia chrysanthemi

Similarities :

  • OutC, part of the out secretion system in E. chrysanthemi, shares functional homology with PulC. Both proteins are critical for extracellular enzyme secretion (e.g., pectinases in Erwinia and pullulanase in E. coli) .
  • Structural alignment reveals conserved hydrophobic regions, suggesting similar membrane integration mechanisms .

Differences :

  • Sequence divergence : The N-terminal regions of OutC and PulC exhibit low homology (<30% identity), though both proteins are similar in length (~30 kDa) .
  • Operon organization : The outC gene is part of a distinct operon optimized for plant cell wall degradation, whereas pulC is specialized for starch metabolism .

PulD (E. coli)

Similarities :

  • PulD co-localizes with PulC in the T2SS and is required for channel formation. Both proteins are encoded within the same operon .
  • Hybrid protein studies (e.g., PulC-PhoA fusions) confirm that both PulC and PulD contain export signals for membrane translocation .

Differences :

  • Localization : PulC is an inner membrane protein, while PulD is enriched in the outer membrane .
  • Molecular weight : PulD (70.6 kDa) is more than twice the size of PulC (31 kDa) .

Comparison with Functionally Similar Enzymes

Type I Pullulanases (PulB and PulC from Bacillus cereus GXBC-3)

Similarities :

  • PulB and PulC from B. cereus are pullulanases that hydrolyze α-1,6-glycosidic bonds, analogous to the substrate specificity of E. coli pullulanase secreted via PulC .

Differences :

Parameter PulC (E. coli) PulB/PulC (B. cereus)
Enzyme Type Secretion system component Catalytic enzyme (Type I)
Molecular Weight 31 kDa ~45 kDa (PulB), ~45 kDa (PulC)
Optimal pH N/A (structural protein) 7.0 (PulB), 6.5 (PulC)
Substrate Specificity Facilitates pullulanase secretion Hydrolyzes α-1,6 bonds in pullulan
Activity Non-catalytic 228.54 U/mg (PulB), 229.65 U/mg (PulC)

Type II Pullulanase (PulA from B. cereus GXBC-3)

Similarities :

  • PulA (Type II pullulanase) shares functional overlap with the E. coli pullulanase secreted by PulC, as both target α-1,6 and α-1,4 glycosidic bonds .

Differences :

  • Localization : PulA is a secreted enzyme, whereas PulC is a structural component of the secretion machinery.
  • Temperature Optima : PulA activity peaks at 50°C (starch hydrolysis), contrasting with the mesophilic nature of E. coli PulC .

Key Research Findings

  • Functional Redundancy : PulC homologs like OutC and PulD exhibit conserved roles in secretion systems across Gram-negative bacteria, despite low sequence homology .
  • Enzyme vs. Structural Protein: While B. cereus PulB/PulC are catalytic enzymes, E. coli PulC is non-enzymatic and serves a purely structural role .
  • Biotechnological Applications: Engineered PulC-PhoA hybrids have been used to map membrane protein topologies, aiding in the study of bacterial secretion systems .

Data Tables

Table 1: Structural Comparison of PulC with Homologs

Protein Organism Molecular Weight Localization Function
PulC E. coli K-12 31 kDa Inner membrane T2SS channel formation
OutC E. chrysanthemi ~30 kDa Inner membrane Pectinase secretion
PulD E. coli K-12 70.6 kDa Outer membrane T2SS channel formation

Table 2: Functional Comparison with Pullulanases

Parameter PulC (E. coli) PulB (B. cereus) PulA (B. cereus)
Catalytic Activity None α-1,6 hydrolysis α-1,6 and α-1,4 hydrolysis
Optimal Temperature 37°C 45°C 50°C
Biotechnological Use Secretion engineering Starch processing Biofuel production

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for PulC protein expression and purification in bacterial systems?

  • Methodological Answer : PulC expression typically employs E. coli vectors (e.g., pET or pQE systems) with IPTG induction. For purification, affinity chromatography (e.g., His-tag/Ni-NTA) is standard, followed by size-exclusion chromatography (SEC) to ensure monomeric integrity. Troubleshooting low yields may involve optimizing induction temperature (e.g., 18–25°C to reduce inclusion body formation) or testing alternative lysis buffers (e.g., inclusion of 1% Triton X-100 for membrane-associated proteins) . Post-purification, SDS-PAGE and Western blotting confirm purity and identity.

Q. How can researchers verify PulC’s structural integrity after purification?

  • Methodological Answer : Circular dichroism (CD) spectroscopy assesses secondary structure (α-helix/β-sheet ratios), while dynamic light scattering (DLS) evaluates aggregation. For functional validation, binding assays with known ligands (e.g., pull-down assays) or enzymatic activity tests (if applicable) are critical. Mass spectrometry further confirms molecular weight and post-translational modifications .

Q. Which databases provide reliable, curated data on PulC’s known interactions and homologs?

  • Methodological Answer :

  • Complex Portal and CORUM catalog experimentally validated protein complexes, including PulC’s interactors .
  • UniProt and PDBe offer sequence/structure annotations, while STRING predicts functional partners using genomic context and co-expression data .
  • Cross-referencing these with primary literature (via PubMed or Google Scholar ) ensures data robustness .

Advanced Research Questions

Q. What experimental designs are optimal for identifying novel PulC interaction partners in a native cellular context?

  • Methodological Answer :

  • Co-immunoprecipitation (Co-IP) with PulC-specific antibodies in wild-type vs. knockout strains reduces false positives.
  • Proximity-dependent biotinylation (BioID) labels proximal proteins for pulldown and LC-MS/MS identification.
  • Crosslinking-MS (e.g., formaldehyde fixation) stabilizes transient interactions.
  • Validate candidates via reciprocal Co-IP or surface plasmon resonance (SPR) for binding kinetics .

Q. How should researchers address contradictory findings regarding PulC’s role in bacterial secretion systems?

  • Methodological Answer : Contradictions often arise from differences in experimental models (e.g., species-specific PulC orthologs) or assay conditions. Resolve discrepancies by:

  • Systematic Replication : Reproduce studies using identical strains/growth conditions.

  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., conserved domains vs. variable regions).

  • Functional Complementation : Test PulC variants in knockout backgrounds to assess functional conservation.

  • Statistical Validation : Use Bayesian analysis or Fisher’s exact test to evaluate reproducibility .

    Conflicting Factor Resolution Strategy Example
    Species-specificityCompare orthologs across phylogenetically diverse bacteriaP. aeruginosa vs. E. coli PulC
    Assay sensitivityEmploy high-resolution techniques (e.g., cryo-EM vs. X-ray crystallography)Subunit arrangement in type IV pili

Q. What advanced techniques are used to assess PulC’s thermodynamic stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Measures melting temperature (T_m) and enthalpy changes during denaturation.
  • Fluorescence-Based Thermal Shift Assays : Monitor SYPRO Orange dye binding to exposed hydrophobic regions.
  • Molecular Dynamics (MD) Simulations : Predict conformational changes at extreme pH/temperature.
  • Combine with functional assays (e.g., ligand binding post-stress) to correlate stability with activity .

Data Analysis and Interpretation

Q. How can researchers distinguish between artifactual and genuine PulC-protein interactions in high-throughput screens?

  • Methodological Answer :

  • Negative Controls : Include knockout strains or empty vector purifications to identify nonspecific binders.
  • SAINT/MS1 Score Filtering : Apply statistical thresholds (e.g., ≥0.8 SAINT score) to prioritize high-confidence interactors.
  • Orthogonal Validation : Confirm hits with techniques like yeast two-hybrid or Förster resonance energy transfer (FRET) .

Q. What computational tools integrate structural and functional data to model PulC’s role in macromolecular assemblies?

  • Methodological Answer :

  • AlphaFold Multimer : Predicts quaternary structures using deep learning.
  • HADDOCK : Docks PulC into cryo-EM maps based on biochemical data.
  • Cytoscape : Visualizes interaction networks with functional annotations (e.g., GO terms) .

Ethical and Reproducibility Considerations

Q. How should researchers document PulC-related experiments to ensure reproducibility?

  • Methodological Answer :

  • MIAPE Compliance : Adhere to Minimum Information About a Proteomics Experiment standards.
  • Open Data : Deposit raw data (e.g., MS spectra, SEC chromatograms) in repositories like PRIDE or Zenodo.
  • Detailed Protocols : Specify buffer compositions, instrument settings, and software parameters (e.g., PDB deposition codes) .

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